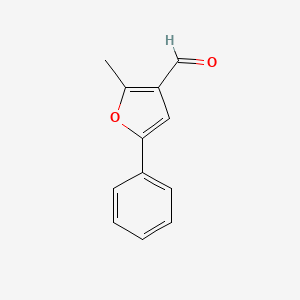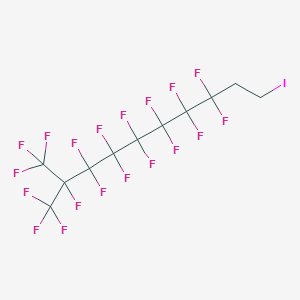
2-(Perfluoro-7-methyloctyl)ethyl iodide
説明
Molecular Structure Analysis
The 2-(Perfluoro-7-methyloctyl)ethyl iodide molecule contains a total of 34 bond(s). There are 30 non-H bond(s) and 7 rotatable bond(s) . The 2D chemical structure image of 2-(Perfluoro-7-methyloctyl)ethyl iodide is also called skeletal formula, which is the standard notation for organic molecules .科学的研究の応用
Application 1: Proton Exchange Membrane (PEM) Fuel Cells
- Summary of Application: Perfluorinated monomers, which may include “2-(Perfluoro-7-methyloctyl)ethyl iodide”, are synthesized and characterized for potential applications in PEM fuel cells . These monomers bear acidic groups for proton transport, similar to Nafion® .
- Methods of Application: The synthesis of these molecules involves various strategies including organometallic Heck-type cross-coupling, nucleophilic displacement, and Wittig–Horner reaction . The resulting molecules have sufficient volatility to be used in vacuum polymerization techniques .
- Results or Outcomes: Preliminary results on the plasma deposition of a polymeric film are presented. The variation of plasma conditions allowed the researchers to point out that the film prepared in the mildest settings (20 W) shows the maximum monomer retention in its structure .
Application 2: Consumer Products
- Summary of Application: Perfluorinated compounds, including “2-(Perfluoro-7-methyloctyl)ethyl iodide”, are used in numerous industrial and consumer products . These compounds are intermediates or additives in the synthesis of certain fluorine compounds or their decomposition products .
- Methods of Application: These fluorine compounds are commonly used in consumer products as stain/water/grease repellents in carpets and clothing or in cooking utensils as nonstick coatings .
- Results or Outcomes: The potentially toxic effects of these substances are presently being studied with increasing intensity .
Application 3: Perfluoroelastomers
- Summary of Application: Perfluoroelastomers are specialty products in the much larger fluoroelastomer area . They contain only carbon, fluorine, and oxygen atoms and are characterized by having all-carbon backbones . Small amounts of nitrile, hydrogen, or halogen functionality may be present to be used for crosslinking .
- Methods of Application: These polymers are designed to maintain elasticity in severe environments, i.e., at high temperatures and in the presence of aggressive chemicals . Primary use of these materials is in sealing applications to prevent leakage after prolonged compression .
- Results or Outcomes: They are growing at a fast pace in terms of applications and introduction of new compositions to meet industrial needs .
Application 4: Synthesis of Fluorinated Oligomers
- Summary of Application: Telomerization allows the synthesis of oligomers of the type
- Methods of Application: Telomer iodides and the carbonyl and sulfonyl fluorides can be converted on an industrial scale into alcohols and (meth)acrylate monomers .
- Results or Outcomes: This method provides a versatile approach to synthesize a variety of fluorinated oligomers .
CnF2n+1–CH2CH2I
. The perfluorinated chain may contain from one up to 16 carbon atoms .Application 5: Synthesis of Perfluoro Unsaturated Monomers
- Summary of Application: The aim of this work is the synthesis and characterization of new perfluorinated monomers bearing acidic groups for proton transport for potential and future applications in proton exchange membrane (PEM) fuel cells .
- Methods of Application: The synthesis of these molecules involves various strategies including organometallic Heck-type cross-coupling, nucleophilic displacement, and Wittig–Horner reaction . The resulting molecules have sufficient volatility to be used in vacuum polymerization techniques .
- Results or Outcomes: Preliminary results on the plasma deposition of a polymeric film are presented. The variation of plasma conditions allowed the researchers to point out that the film prepared in the mildest settings (20 W) shows the maximum monomer retention in its structure .
Application 6: Synthesis of Fluorinated Methacrylate
- Summary of Application: “2-(Perfluoro-7-methyloctyl)ethyl methacrylate” is a specific compound that can be synthesized and used in various applications .
- Methods of Application: The specific methods of application would depend on the intended use of the compound .
- Results or Outcomes: The outcomes would also depend on the specific application .
特性
IUPAC Name |
1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-10-iodo-2-(trifluoromethyl)decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F19I/c12-3(13,1-2-31)5(15,16)7(19,20)9(23,24)8(21,22)6(17,18)4(14,10(25,26)27)11(28,29)30/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGMHQUGBLUBQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F19I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379891 | |
| Record name | 2-(Perfluoro-7-methyloctyl)ethyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Perfluoro-7-methyloctyl)ethyl iodide | |
CAS RN |
40678-31-7 | |
| Record name | 2-(Perfluoro-7-methyloctyl)ethyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



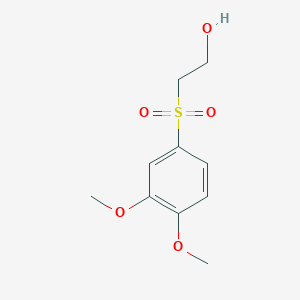

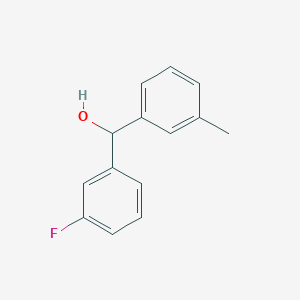
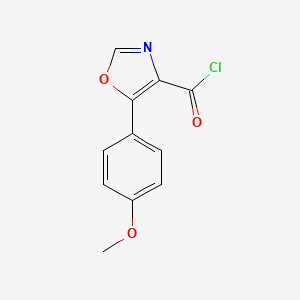
![N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1597951.png)
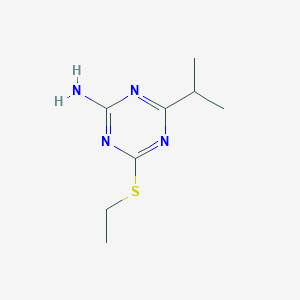
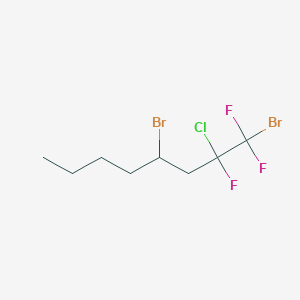
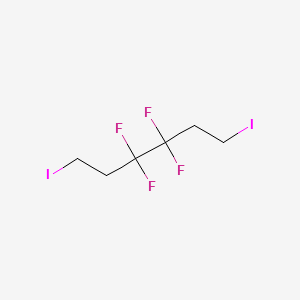
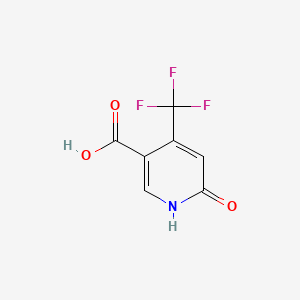
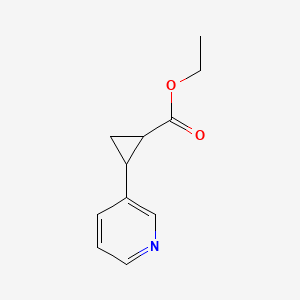
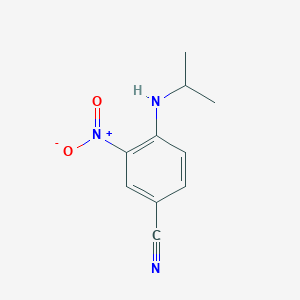
![4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1597961.png)
![tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1597963.png)
